molecular formula C18H19N3O6S B7464564 Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate

Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate

Cat. No. B7464564
M. Wt: 405.4 g/mol
InChI Key: PMQGYQUNSAMFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate, also known as E-64d, is a potent inhibitor of cysteine proteases. It was first synthesized in 1982 by researchers at the University of California, San Francisco, and has since been widely used in scientific research applications.

Mechanism of Action

Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate acts as a competitive inhibitor of cysteine proteases, binding to the active site of the enzyme and preventing substrate binding and catalysis. It has been shown to be highly selective for cysteine proteases, with little or no effect on other classes of proteases.
Biochemical and Physiological Effects:
Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of antigen processing and presentation, induction of apoptosis, and inhibition of tumor growth and metastasis. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate is its high potency and selectivity for cysteine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. However, one limitation of Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate is its potential for off-target effects, particularly at high concentrations or in complex biological systems.

Future Directions

There are several potential future directions for research on Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate and its role in biological processes. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic applications in diseases such as cancer and autoimmune disorders. Another area of interest is the use of Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate and related compounds as tools for studying the role of cysteine proteases in aging and age-related diseases.

Synthesis Methods

The synthesis of Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate involves several steps, including the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with ethyl 2-aminoacetate to form ethyl 4-nitrobenzoylacetate. This compound is then reduced to ethyl 4-aminobenzoylacetate, which is reacted with 4-sulfamoylphenylmethylamine to form ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate.

Scientific Research Applications

Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate has been widely used in scientific research as an inhibitor of cysteine proteases, which are enzymes that play a critical role in a variety of biological processes, including protein degradation, antigen presentation, and apoptosis. Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.

properties

IUPAC Name

ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-2-27-18(24)13-5-7-14(8-6-13)21-17(23)16(22)20-11-12-3-9-15(10-4-12)28(19,25)26/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQGYQUNSAMFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate

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